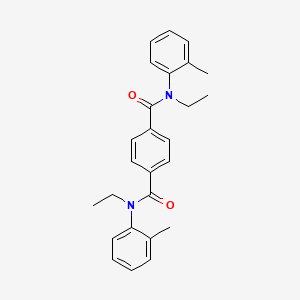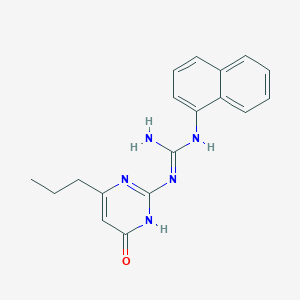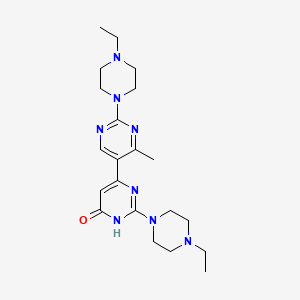![molecular formula C21H21NO2 B6053645 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as EPC, is a synthetic compound that has gained attention due to its potential applications in scientific research. EPC is a member of the class of compounds known as cyclohexanediones, which have been shown to exhibit various biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and receptors. For example, 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been shown to inhibit the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione exhibits various biochemical and physiological effects. For example, 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have antiviral activity against certain viruses, such as the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in lab experiments is its relatively simple synthesis method. 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is also stable and can be easily stored for future use. However, one limitation of using 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its limited solubility in water, which may make it difficult to use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione and its potential side effects.
Orientations Futures
There are several future directions for the study of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One direction is to further investigate its potential applications in drug development, particularly for the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in more detail, which may lead to the discovery of new targets for drug development. Finally, more research is needed to fully understand the potential side effects of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione and to determine its safety for use in humans.
In conclusion, 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is a synthetic compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it exhibits various biological and pharmacological activities. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
Méthodes De Synthèse
The synthesis of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione involves the reaction of 2-ethylphenylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an imine intermediate and results in the formation of 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione as a yellow crystalline solid with a melting point of 167-170°C.
Applications De Recherche Scientifique
2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione exhibits anticancer, anti-inflammatory, and antiviral activities. 2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been shown to inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
2-[(2-ethylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-15-8-6-7-11-19(15)22-14-18-20(23)12-17(13-21(18)24)16-9-4-3-5-10-16/h3-11,14,17,23H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUEIXMUKESIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)


![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)

![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)